7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a complex organic compound with significant implications in medicinal chemistry. It is characterized by a purine backbone, which is a common structural motif in many biologically active molecules, including nucleotides and various pharmaceuticals. The compound is classified under purine derivatives and is notable for its potential biological activity.
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione falls under the category of purine derivatives. Purines are essential components of nucleic acids and play critical roles in various biological processes.
The synthesis of 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common approach includes the alkylation of purine derivatives followed by the introduction of functional groups through nucleophilic substitutions.
The molecular structure of 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione features a purine ring system with various substituents:
The compound's molecular weight is approximately 356.45 g/mol. The structural representation can be visualized through its SMILES notation: CCCCCCC(C)N1C(=O)N(C(=O)N1C)CS(=O)C.
The compound may participate in various chemical reactions typical for purines:
Understanding the reactivity of this compound requires knowledge of its functional groups:
The mechanism of action for 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit activities such as:
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione has potential applications in:
This compound exemplifies the complexity and utility of purine derivatives in medicinal chemistry, highlighting ongoing research into their biological roles and therapeutic potentials.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8